Structural Distinction: The Definitive 14,20-Epoxy Bridge in Excisanin H
Excisanin H is distinguished from its close structural analog, Glaucocalyxin A, by a critical and unique 14,20-epoxy bridge, a feature absent in Glaucocalyxin A [1]. This was established through detailed 1D and 2D NMR spectral comparisons and confirmed by X-ray crystallography [1][2]. The presence of this epoxy bridge is a non-trivial modification that fundamentally alters the three-dimensional conformation and electronic properties of the diterpenoid core.
| Evidence Dimension | Chemical Structure |
|---|---|
| Target Compound Data | 14,20-epoxy-ent-kaurene skeleton confirmed by X-ray and 2D NMR |
| Comparator Or Baseline | Glaucocalyxin A; lacks the 14,20-epoxy bridge |
| Quantified Difference | Presence vs. absence of a key oxygen heterocycle; one more oxygenated methylene and one less methyl group in ring A |
| Conditions | Spectral analysis (HREIMS, IR, 1H, 13C, and 2D NMR); Single-crystal X-ray diffraction |
Why This Matters
This verified structural uniqueness is a non-negotiable requirement for research where precise molecular identity is paramount, such as in SAR studies, target identification, and co-crystallization experiments, and ensures the compound's identity is not a mischaracterized analog.
- [1] Gui, M.-Y.; Aoyagi, Y.; Jin, Y.-R.; Li, X.-W.; Hasuda, T.; Takeya, K. Excisanin H, a Novel Cytotoxic 14,20-Epoxy-ent-Kaurene Diterpenoid, and Three New ent-Kaurene Diterpenoids from Rabdosia excisa. *J. Nat. Prod.* **2004**, *67* (3), 373–376. View Source
- [2] Scite.ai. Excisanin H, a Novel Cytotoxic 14,20-Epoxy-ent-Kaurene Diterpenoid, and Three New ent-Kaurene Diterpenoids from Rabdosia excisa. https://scite.ai/reports/excisanin-h-a-novel-cytotoxic-P0xpMK (accessed 2026-04-17). View Source
